6-Benzyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one is a heterocyclic compound that features a thiazine ring fused with a pyridine ring and a benzyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a benzyl halide with a pyridine derivative, followed by cyclization with a thioamide under basic conditions. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Chemical Reactions Analysis
Types of Reactions: 6-Benzyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield corresponding thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects.
Comparison with Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Pyrrolopyrazine Derivatives: Exhibited antimicrobial, anti-inflammatory, and antitumor activities.
Diazine Alkaloids: Widely used in pharmacological applications due to their diverse biological activities.
Uniqueness: 6-Benzyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one stands out due to its unique thiazine-pyridine fusion, which imparts distinct chemical and biological properties
Properties
CAS No. |
88136-87-2 |
---|---|
Molecular Formula |
C16H12N2OS |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
6-benzyl-2-pyridin-3-yl-1,3-thiazin-4-one |
InChI |
InChI=1S/C16H12N2OS/c19-15-10-14(9-12-5-2-1-3-6-12)20-16(18-15)13-7-4-8-17-11-13/h1-8,10-11H,9H2 |
InChI Key |
APHSIFRIEMIPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)N=C(S2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.